molecular formula C26H20N2O4 B7750057 Methyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate

Methyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate

Cat. No.: B7750057
M. Wt: 424.4 g/mol
InChI Key: SCRWLOQYSMFENO-UHFFFAOYSA-N
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Description

  • Reactants: Pyridazine derivative and bromobenzene
  • Conditions: Palladium-catalyzed cross-coupling reaction
  • Product: 5,6-diphenylpyridazine
  • Step 3: Addition of Acetylphenoxy Moiety

    • Reactants: 5,6-diphenylpyridazine and 4-acetylphenol
    • Conditions: Base-catalyzed etherification
    • Product: 3-(4-acetylphenoxy)-5,6-diphenylpyridazine
  • Step 4: Esterification

    • Reactants: 3-(4-acetylphenoxy)-5,6-diphenylpyridazine and methyl chloroformate
    • Conditions: Base-catalyzed esterification
    • Product: Methyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of Methyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the pyridazine core, followed by the introduction of the phenyl groups and the acetylphenoxy moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    • Step 1: Synthesis of Pyridazine Core

      • Reactants: Hydrazine hydrate and 1,2-diketone
      • Conditions: Reflux in ethanol
      • Product: Pyridazine derivative

    Chemical Reactions Analysis

    Types of Reactions

    Methyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate can undergo various chemical reactions, including:

      Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

      Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

      Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with halogens or nitro groups.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium

      Reduction: Hydrogen gas with palladium catalyst

      Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst

    Major Products

      Oxidation: Carboxylic acid derivative

      Reduction: Amine derivative

      Substitution: Halogenated or nitro-substituted derivatives

    Scientific Research Applications

    Methyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex organic molecules.

      Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

      Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

      Industry: Utilized in the development of specialty chemicals and materials.

    Mechanism of Action

    The mechanism of action of Methyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural features.

    Comparison with Similar Compounds

    Similar Compounds

    • Methyl 2-(4-acetylphenoxy)acetate
    • Methyl 4-[3-(4-acetylphenoxy)propoxy]-benzenecarboxylate

    Uniqueness

    Methyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate is unique due to its specific substitution pattern on the pyridazine ring and the presence of both phenyl and acetylphenoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

    Properties

    IUPAC Name

    methyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H20N2O4/c1-17(29)18-13-15-21(16-14-18)32-25-23(26(30)31-2)22(19-9-5-3-6-10-19)24(27-28-25)20-11-7-4-8-12-20/h3-16H,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SCRWLOQYSMFENO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)C1=CC=C(C=C1)OC2=NN=C(C(=C2C(=O)OC)C3=CC=CC=C3)C4=CC=CC=C4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H20N2O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    424.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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